3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid
Description
3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid is a substituted acrylic acid derivative featuring a phenyl ring with a chlorine atom at the 5-position and a 2-propynyloxy group (OCH₂C≡CH) at the 2-position. The acrylic acid moiety (CH₂=CHCOOH) is attached to the phenyl ring, forming a conjugated system that influences its electronic and chemical properties.
Properties
IUPAC Name |
(E)-3-(5-chloro-2-prop-2-ynoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-2-7-16-11-5-4-10(13)8-9(11)3-6-12(14)15/h1,3-6,8H,7H2,(H,14,15)/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNUNBVXYRLGMY-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1)Cl)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid involves several steps. One common method includes the reaction of 5-chloro-2-hydroxybenzaldehyde with propargyl bromide to form 5-chloro-2-(2-propynyloxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base to yield the desired product . Industrial production methods may vary, but they typically involve similar reaction pathways with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in various biochemical pathways.
Industry: It is employed in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below compares key structural features and properties of 3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid with similar compounds:
Key Comparative Insights
Substituent Effects on Reactivity and Acidity
- Target Compound : The 2-propynyloxy group introduces an alkyne functionality, enabling Huisgen cycloaddition (click chemistry) for bioconjugation or polymer synthesis. The electron-withdrawing chlorine and alkyne groups enhance the acidity of the acrylic acid (predicted pKa ~4.5–5.0) compared to alkyl-substituted analogs .
- Trifluoromethyl Substitution () : The CF₃ group is strongly electron-withdrawing, increasing acidity (pKa ~3.8–4.2) and lipophilicity. This compound is used in medicinal chemistry for metabolic stability .
- Nitro and Furan Systems (): The nitro group further lowers pKa (~3.5–4.0) and serves as a precursor for amine synthesis via reduction.
Physical Properties
- Melting Points : The target compound’s melting point is expected to be lower than ’s trifluoromethyl analog (42–45°C) due to reduced crystallinity from the flexible alkyne group .
- Solubility : The propynyloxy group increases lipophilicity, favoring solubility in organic solvents (e.g., DMSO, chloroform) over aqueous media. In contrast, ester-containing analogs () show higher polarity .
Biological Activity
3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid is a synthetic compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.
- Chemical Formula : CHClO
- CAS Number : 695186-82-4
- Molecular Weight : 252.68 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound acts as an inhibitor in several biochemical pathways, which can lead to significant physiological effects.
- Enzyme Inhibition : It has been shown to inhibit specific enzyme activities, which can alter metabolic pathways and cellular functions.
- Protein Interactions : The compound can interact with proteins, affecting their stability and function, which is crucial in understanding its therapeutic potential.
Biological Applications
This compound is utilized in various scientific fields:
- Biochemistry : Employed in biochemical assays to study enzyme kinetics and protein interactions.
- Pharmacology : Ongoing research is exploring its potential as a therapeutic agent, particularly in cancer treatment and other diseases influenced by enzyme activity.
- Material Science : Used as a building block in organic synthesis for developing new materials .
Case Studies
- Inhibition of Tumor Growth : A study demonstrated that compounds similar to this compound exhibited significant inhibition of tumor cell growth by targeting DNA topoisomerase, an essential enzyme for DNA replication and repair. This suggests potential applications in cancer therapy .
- Enzyme Activity Studies : In vitro assays indicated that this compound could effectively inhibit the activity of certain enzymes involved in metabolic pathways, showcasing its utility in studying metabolic disorders.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| 3-[5-Bromo-2-(2-propynyloxy)phenyl]acrylic acid | Bromine instead of Chlorine | Different reactivity and inhibition profile |
| 3-[5-Methyl-2-(2-propynyloxy)phenyl]acrylic acid | Methyl group | Altered chemical properties |
| 3-[5-Chloro-2-(2-butynyloxy)phenyl]acrylic acid | Butynyl group | Impact on reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
